
3-(2,4,6-Trimethylbenzylpiperazinyl)rifamycin SV
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CGP 7040 is a derivative of rifamycin, a well-known antibiotic. It is a highly active compound against drug-sensitive strains of Mycobacterium tuberculosis and other mycobacteria. CGP 7040 has shown significant potential in treating infections caused by these bacteria, making it a valuable compound in the field of antimicrobial research .
Preparation Methods
CGP 7040 can be synthesized through two primary methods:
Direct Condensation: This method involves the condensation of rifamycin S with 1-(2,4,6-trimethylphenyl)piperazine, followed by the reduction of the quinone subunit to the target hydroquinone using sodium ascorbate.
Bromination and Condensation: In this method, rifamycin S is brominated using bromine in pyridine and dimethylformamide to produce 3-bromorifamycin S.
Chemical Reactions Analysis
CGP 7040 undergoes several types of chemical reactions:
Oxidation and Reduction: The quinone subunit of CGP 7040 can be reduced to hydroquinone using sodium ascorbate.
Substitution: The bromination of rifamycin S to form 3-bromorifamycin S is an example of a substitution reaction.
Common reagents used in these reactions include bromine, pyridine, dimethylformamide, and sodium ascorbate. The major products formed from these reactions are hydroquinone derivatives of rifamycin .
Scientific Research Applications
CGP 7040 has a wide range of scientific research applications:
Mechanism of Action
CGP 7040 exerts its effects by inhibiting the 50S ribosomal subunit of bacteria, thereby preventing protein synthesis. This mechanism is similar to that of rifamycin, but CGP 7040 has shown higher activity against certain strains of mycobacteria . The molecular targets of CGP 7040 include the ribosomal RNA and associated proteins involved in the translation process .
Comparison with Similar Compounds
CGP 7040 is similar to other rifamycin derivatives, such as rifampin and rifabutin. it has unique properties that make it more effective against certain strains of mycobacteria. For example, CGP 7040 has a lower minimum inhibitory concentration (MIC) compared to rifampin, making it more potent .
Similar compounds include:
Rifampin: A widely used antibiotic for treating tuberculosis and other bacterial infections.
Rifabutin: Another rifamycin derivative used for treating mycobacterial infections.
CGP 7040 stands out due to its higher activity and potential for treating drug-resistant strains of mycobacteria .
Properties
CAS No. |
122188-44-7 |
|---|---|
Molecular Formula |
C51H67N3O12 |
Molecular Weight |
914.1 g/mol |
IUPAC Name |
[(7S,9E,11S,12R,13S,14S,15S,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[4-[(2,4,6-trimethylphenyl)methyl]piperazin-1-yl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25(29),26-octaen-13-yl] acetate |
InChI |
InChI=1S/C51H67N3O12/c1-25-22-28(4)35(29(5)23-25)24-53-17-19-54(20-18-53)41-40-45(59)38-37(46(41)60)39-48(33(9)44(38)58)66-51(11,49(39)61)64-21-16-36(63-12)30(6)47(65-34(10)55)32(8)43(57)31(7)42(56)26(2)14-13-15-27(3)50(62)52-40/h13-16,21-23,26,30-32,36,42-43,47,56-60H,17-20,24H2,1-12H3,(H,52,62)/b14-13+,21-16+,27-15-/t26-,30+,31+,32-,36-,42-,43-,47+,51-/m0/s1 |
InChI Key |
ILHGDLYAJLWSGO-YAAICTFBSA-N |
SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC6=C(C=C(C=C6C)C)C)O)O)C |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@H]([C@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC6=C(C=C(C=C6C)C)C)O)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C3=C(C4=C(C(=C3O)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C(=C2N5CCN(CC5)CC6=C(C=C(C=C6C)C)C)O)O)C |
Synonyms |
CGP 7040 CGP-7040 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


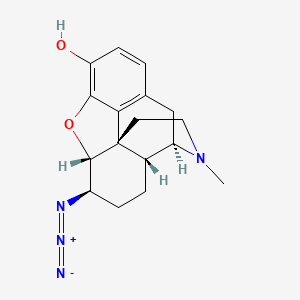
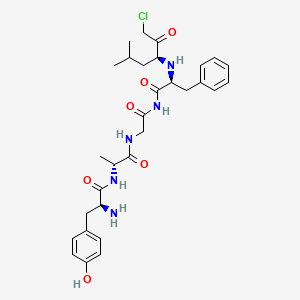
![1-[(2,4-dichlorophenyl)methyl]-3-[(E)-2-phenylethenyl]urea](/img/structure/B1238694.png)
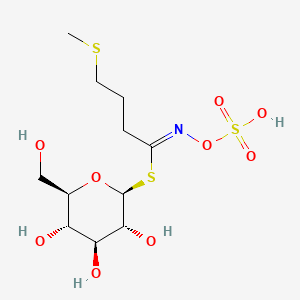
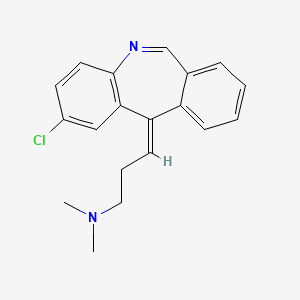
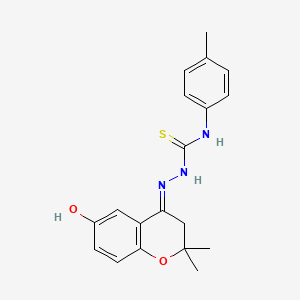
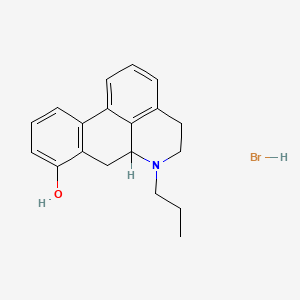

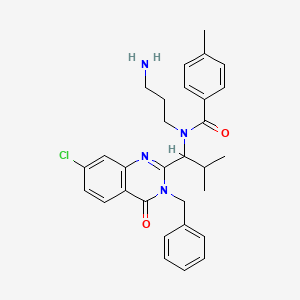
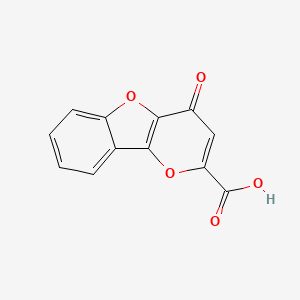
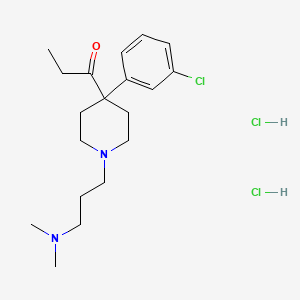
![acetic acid [(1R,4bR,5R,10aR,12aR)-1-(3-furanyl)-4b,7,7,10a,12a-pentamethyl-3,8-dioxo-5,6,6a,10b,11,12-hexahydro-1H-naphtho[2,1-f][2]benzopyran-5-yl] ester](/img/structure/B1238710.png)
![(3S,4S,6S)-3-methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-16-one](/img/structure/B1238711.png)

